7-Chloro-3-MethylBenzo[B]Thiophene

Electrophilic Substitution Regioselectivity Nitro Derivative Synthesis

7-Chloro-3-methylbenzo[b]thiophene (CAS 17514-68-0) is a halogenated, methyl-substituted benzothiophene derivative widely employed as a strategic intermediate in pharmaceutical R&D. Characterized by a chloro substituent at the 7-position and a methyl group at the 3-position of the benzothiophene scaffold, this compound serves as a critical precursor in the synthesis of imidazole antifungal agents and other biologically active heterocycles.

Molecular Formula C9H7ClS
Molecular Weight 182.67 g/mol
CAS No. 17514-68-0
Cat. No. B097379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-MethylBenzo[B]Thiophene
CAS17514-68-0
Molecular FormulaC9H7ClS
Molecular Weight182.67 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1C=CC=C2Cl
InChIInChI=1S/C9H7ClS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3
InChIKeyPIURQZBTTSWWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-3-MethylBenzo[B]Thiophene (CAS 17514-68-0) – Core Building Block Profile for Medicinal Chemistry & Heterocycle Synthesis


7-Chloro-3-methylbenzo[b]thiophene (CAS 17514-68-0) is a halogenated, methyl-substituted benzothiophene derivative widely employed as a strategic intermediate in pharmaceutical R&D [1]. Characterized by a chloro substituent at the 7-position and a methyl group at the 3-position of the benzothiophene scaffold, this compound serves as a critical precursor in the synthesis of imidazole antifungal agents and other biologically active heterocycles . Its value proposition for procurement lies not in generic benzothiophene utility, but in its specific substitution pattern that dictates unique regioselectivity in downstream functionalization reactions, a property that is not interchangeable with other chloro- or methyl-benzothiophene isomers [2].

Why 7-Chloro-3-MethylBenzo[B]Thiophene Cannot Be Replaced by a Generic Benzothiophene Isomer


Attempting to substitute 7-Chloro-3-MethylBenzo[B]Thiophene with a different halogenated benzothiophene isomer (e.g., 4-chloro-3-methyl or 5-chloro-3-methyl) or the non-chlorinated 3-methylbenzothiophene introduces significant risk of synthetic failure or altered biological activity. The position of the chlorine atom is not a trivial modification; it fundamentally redirects electrophilic substitution pathways [1]. For instance, while 3-methylbenzothiophene yields a near 1:1 mixture of 2- and 3-substituted products upon nitration, the presence of a 7-chloro substituent largely confines bromination to the methyl group and directs acetylation exclusively to the 2-position [1]. This positional control is essential for the regioselective synthesis of target pharmaceutical intermediates where isomeric purity dictates downstream pharmacological profiles [2].

Quantitative Differentiation of 7-Chloro-3-MethylBenzo[B]Thiophene: Regioselectivity and Reactivity Compared to Closest Analogs


Nitration Regioselectivity: 7-Chloro Shifts Product Distribution Away from the 2-Position

The 7-chloro substituent fundamentally alters the nitration outcome compared to other isomers. Under standard nitration conditions, 3-methylbenzo[b]thiophene produces a nearly equal mixture of 2- and 3-nitro derivatives (~1:1). In contrast, nitration of the target compound yields a mixture of the 2-nitro derivative and a thiophenone (oxidized product), with no reported 3-substitution, demonstrating a distinct reactivity profile crucial for avoiding isomeric impurities [1].

Electrophilic Substitution Regioselectivity Nitro Derivative Synthesis Benzothiophene Chemistry

Bromination Selectivity: Exclusive Side-Chain Bromination vs. Ring Substitution

The presence of the 7-chloro substituent completely redirects the bromination pathway. While 3-methylbenzo[b]thiophene undergoes ring bromination to give a mixture of 2- and 3-bromo derivatives (~1:1), the target compound undergoes exclusive side-chain bromination at the 3-methyl group under the same conditions [1]. This is in contrast to the 4-chloro isomer, where bromination remained on the ring. This switch from ring to side-chain reactivity is a quantifiable binary difference.

Radical Bromination Electrophilic Bromination Side-Chain Functionalization Selectivity Benzothiophene Building Block

Acetylation Regiochemistry: Exclusively 2-Substitution in Contrast to Isomeric Mixtures

In Friedel-Crafts acetylation, the target compound leads exclusively to the 2-acetyl derivative. This contrasts sharply with the 4-chloro-3-methyl isomer, which produces a mixture of 2- and 3-acetyl derivatives, and with 3-methylbenzo[b]thiophene itself, which also gives mixtures under other electrophilic conditions [1]. This complete regioselectivity translates to higher yields of a single product, a key factor for cost-effective procurement in multi-step syntheses.

Friedel-Crafts Acetylation Regioselectivity Acylation Synthetic Utility Benzothiophene Derivative

Nucleophilic Displacement: High-Yield Access to 7-Hydroxy/Amino Derivatives Not Possible with Non-Halogenated Analogs

The 7-chloro group in the target compound is not inert; it serves as a versatile synthetic handle. Direct nucleophilic displacement allows for the high-yield conversion of 7-chloro-3-methylbenzo[b]thiophene to 7-hydroxy- or 7-amino-3-methylbenzo[b]thiophen [1]. This is a capability completely absent in the non-halogenated 3-methylbenzo[b]thiophene, which requires entirely different, lower-yielding synthetic routes for such functionalization. The Grignard route further enables conversion to 7-mercapto derivatives [1].

Nucleophilic Aromatic Substitution Derivatization Hydroxybenzothiophene Aminobenzothiophene Synthetic Versatility

Optimal Application Scenarios for Procuring 7-Chloro-3-MethylBenzo[B]Thiophene (CAS 17514-68-0)


Synthesis of 3-Aminomethyl-Benzothiophene Pharmacophores for CNS and Antifungal Targets

The exclusive side-chain bromination of 7-Chloro-3-MethylBenzo[B]Thiophene to yield 3-bromomethyl-7-chlorobenzo[b]thiophen is the critical entry point for synthesizing 3-aminomethyl, guanidino, and ureido derivatives [1]. These functional groups are essential pharmacophores in numerous bioactive compounds, including imidazole antifungal agents . Procuring this specific isomer directly enables the construction of these derivatives, bypassing the need for the complex alternative syntheses required by other isomers where ring bromination dominates.

Regioselective Synthesis of 2,7-Disubstituted Benzothiophene Libraries via Electrophilic Substitution

For parallel synthesis or library production, the predictable and exclusive 2-substitution observed during nitration and acetylation of this compound is invaluable [2]. It allows for the high-confidence synthesis of 2-functionalized-7-chloro-3-methylbenzo[b]thiophene derivatives without the formation of difficult-to-separate 3-substituted regioisomers. This contrasts with the 4-chloro-3-methyl isomer, which yields mixtures upon acetylation, making this compound the superior starting point for any library requiring structural uniformity at the 2-position.

Late-Stage Diversification via 7-Chloro Displacement to Access Phenolic, Amino, and Thiol Intermediates

The chlorine atom at the 7-position is a latent functional group for late-stage diversification. As demonstrated by its high-yield conversion to 7-hydroxy-, 7-amino-, and 7-mercapto-3-methylbenzo[b]thiophen [3], this compound serves as a single, multifunctional building block. Procuring it allows a medicinal chemistry team to maintain a smaller inventory of advanced intermediates, as the core scaffold can be divergently converted to multiple final target compounds through a simple nucleophilic displacement or Grignard reaction sequence.

Key Intermediate in the Manufacture of Imidazole Antifungal Agents

This compound is specifically documented as an intermediate in the preparation of imidazole antifungal agents . For process chemists developing routes to this class of drugs, the use of 7-Chloro-3-MethylBenzo[B]Thiophene is not a choice among many but a defined structural requirement based on the final drug molecule's skeleton. Procuring a consistent, high-purity supply directly supports the synthesis of active pharmaceutical ingredients (APIs) in this therapeutic category.

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